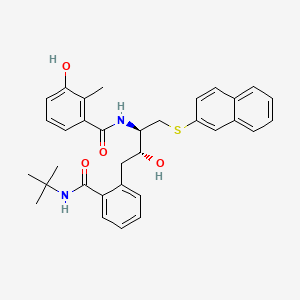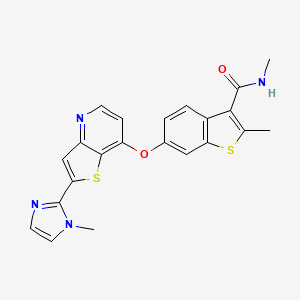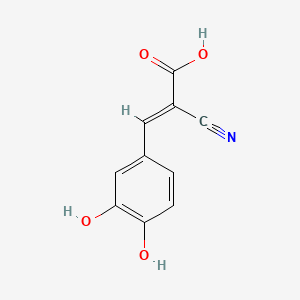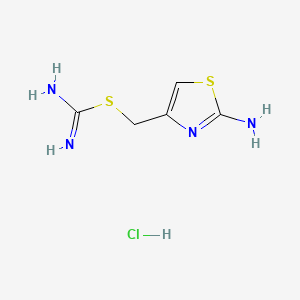
Alantolacton
Übersicht
Beschreibung
Alantolactone is a sesquiterpene lactone, primarily found in the roots of plants belonging to the Asteraceae family, such as Inula helenium and Inula racemosa . This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-bacterial, anti-fungal, hepatoprotective, antineoplastic, antihypertensive, anthelmintic, and antioxidant activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Alantolactone exerts its effects through multiple molecular targets and pathways:
Safety and Hazards
Zukünftige Richtungen
Alantolactone has therapeutic potential in the treatment of various diseases . It has indicated cytotoxic effects on various cancers, including liver cancer, colorectal cancer, and breast cancer . Emerging studies have reported several promising strategies to enhance the oral bioavailability of Alantolactone, such as combining Alantolactone with other herbs and using Alantolactone-entrapped nanostructured carriers .
Biochemische Analyse
Biochemical Properties
Alantolactone has been found to interact with several cancer-associated signaling pathways and abnormal regulatory factors in cancer cells . It has been revealed that Alantolactone can exhibit anti-inflammatory and anti-tumor activities through modulating the abnormal signaling pathways in cancer cells .
Cellular Effects
Alantolactone has shown cytotoxic effects on various cancers, including liver cancer, colorectal cancer, and breast cancer . It disrupts the Cripto-1/ActRII complexes, resulting in an induction of activin/SMAD3 signaling . Alantolactone inhibits proliferation in cancer cells with no effect on normal cells .
Molecular Mechanism
Alantolactone exerts its effects at the molecular level by binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to attenuate LPS-induced pro-inflammatory mediators in RAW264.7 macrophage cells .
Temporal Effects in Laboratory Settings
The effects of Alantolactone have been studied over time in laboratory settings. It has been found to inhibit LPS-induced NO, IL-6, and TNF-α release in RAW264.7 macrophage cells with 76.0%, 81.5%, and 71.2% at 10µM concentration, respectively .
Dosage Effects in Animal Models
The effects of Alantolactone vary with different dosages in animal models . It has been found to have therapeutic potential in cancer treatment .
Metabolic Pathways
Alantolactone is involved in several metabolic pathways. It has been found to have anti-inflammatory properties on various cell types by activating intracellular processes such as inhibiting chemokine production and STAT1 phosphorylation .
Transport and Distribution
It has been found to have therapeutic potential in cancer treatment .
Subcellular Localization
It has been found to have therapeutic potential in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alantolactone involves several steps. One common method includes the reaction of a precursor compound with methanolic solutions of respective thiols in the presence of triethylamine, maintaining the temperature between 0–5°C . This method ensures the formation of alantolactone derivatives with potential therapeutic properties.
Industrial Production Methods: Industrial production of alantolactone typically involves the extraction from the roots of Inula helenium and Inula racemosa. The extraction process includes drying the roots, followed by solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate alantolactone .
Analyse Chemischer Reaktionen
Types of Reactions: Alantolactone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in the Heck reaction with haloarenes to form arylated derivatives .
Common Reagents and Conditions:
Oxidation: Alantolactone can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as thiols or amines.
Major Products: The major products formed from these reactions include various alantolactone derivatives, such as thiol analogs and arylated compounds, which exhibit enhanced pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
Alantolactone is often compared with other sesquiterpene lactones, such as isoalantolactone and alloalantolactone . While all these compounds share similar structural features, alantolactone is unique due to its potent anti-inflammatory and antitumor activities . Isoalantolactone, for instance, is more fungitoxic compared to alantolactone .
Similar Compounds:
- Isoalantolactone
- Alloalantolactone
- Parthenolide
- Costunolide
Eigenschaften
IUPAC Name |
5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h7,9,11,13H,2,4-6,8H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOYOCNNSUAQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1=CC3C(C2)OC(=O)C3=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871754 | |
| Record name | 5,8a-Dimethyl-3-methylidene-3a,5,6,7,8,8a,9,9a-octahydronaphtho[2,3-b]furan-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alantolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035906 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
275.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | Alantolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035906 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1407-14-3, 80367-94-8, 546-43-0 | |
| Record name | Helenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001407143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BOHLMANN K2631 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Helenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alantolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035906 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
78 - 80 °C | |
| Record name | Alantolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035906 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1664416.png)

![2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1664420.png)



![5-(p-tolylthio)-9H-pyrimido[4,5-b]indole-2,4-diamine](/img/structure/B1664425.png)
